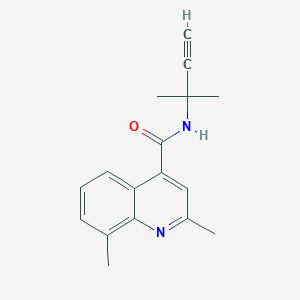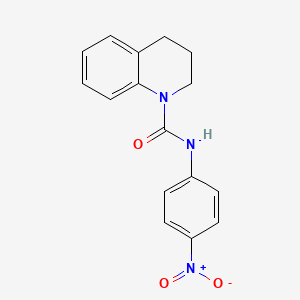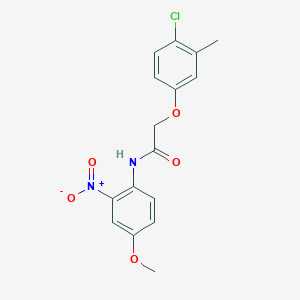![molecular formula C24H22N4OS B3949334 N-(3,4-dimethylphenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949334.png)
N-(3,4-dimethylphenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea, commonly known as DMPTU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DMPTU belongs to the class of thiadiazole derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of DMPTU is not fully understood. However, it has been proposed that DMPTU exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. DMPTU has been shown to inhibit the activation of NF-κB, which is a key transcription factor involved in the regulation of immune and inflammatory responses. DMPTU has also been found to inhibit the activation of MAPKs, which are involved in the regulation of cell proliferation and apoptosis. Additionally, DMPTU has been shown to inhibit the activation of PI3K/Akt, which is involved in the regulation of cell survival and growth.
Biochemical and Physiological Effects:
DMPTU has been found to exhibit various biochemical and physiological effects. DMPTU has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. DMPTU has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Furthermore, DMPTU has been shown to possess anti-viral activity against various viruses, including influenza A virus and HIV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DMPTU in lab experiments is its potential as a therapeutic agent. DMPTU has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties, which make it a promising candidate for the development of new drugs. Another advantage of using DMPTU in lab experiments is its ease of synthesis. DMPTU can be synthesized by a simple reaction, which makes it readily available for research purposes. However, one of the limitations of using DMPTU in lab experiments is its potential toxicity. DMPTU has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on DMPTU. One direction is to investigate the potential of DMPTU as a therapeutic agent for various diseases, including inflammatory diseases, cancer, and viral infections. Another direction is to elucidate the mechanism of action of DMPTU and identify its molecular targets. Furthermore, future studies should investigate the safety and toxicity of DMPTU in vivo and in clinical trials. Finally, future research should focus on the development of new derivatives of DMPTU with improved biological activities and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
DMPTU has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. DMPTU has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. DMPTU has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Furthermore, DMPTU has been shown to possess anti-viral activity against various viruses, including influenza A virus and human immunodeficiency virus (HIV).
Eigenschaften
IUPAC Name |
1-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS/c1-16-13-14-20(15-17(16)2)25-23(29)26-24-28-27-22(30-24)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H2,25,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAAGRIUUJCGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-phenylprop-2-yn-1-yl)-N-propylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3949272.png)


![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949309.png)
![5-imino-2-(2-methylphenyl)-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949314.png)
![2-(cyclohexylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949318.png)
![4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide](/img/structure/B3949323.png)
![2-[(3-methoxyphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949330.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B3949339.png)
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3949355.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B3949361.png)